7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester
Description
Chemical Structure:
The compound features an indazole core substituted with:
- A hydroxy group (-OH) at position 7,
- A methyl group (-CH₃) at position 1 (on the nitrogen atom),
- A carboxylic acid methyl ester (-COOCH₃) at position 5.
Molecular Formula: C₁₀H₁₀N₂O₃ (calculated based on structural analogs ).
Molecular Weight: ~206.19 g/mol (derived from parent acid in and esterification principles).
Key Properties:
- The methyl ester at position 5 balances lipophilicity, making it suitable for medicinal chemistry applications.
Properties
IUPAC Name |
methyl 7-hydroxy-1-methylindazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9-7(5-11-12)3-6(4-8(9)13)10(14)15-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTHWIBBKQIYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2O)C(=O)OC)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanation
Procedure :
1-Methyl-7-nitro-1H-indazole undergoes cyanation at position 5 using zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd₂(dba)₃) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand in DMF at 120°C for 6–8 hours. This Miyaura borylation-cyanation cascade affords 5-cyano-1-methyl-7-nitro-1H-indazole in 68–75% yield.
Acidic Hydrolysis to Carboxylic Acid
Procedure :
The nitrile group is hydrolyzed to a carboxylic acid using 6 M hydrochloric acid (HCl) at reflux (110°C) for 12 hours. This step converts 5-cyano-1-methyl-7-nitro-1H-indazole to 1-methyl-7-nitro-1H-indazole-5-carboxylic acid with 85–93% efficiency. The carboxylic acid’s formation is verified by IR spectroscopy (broad peak at 2500–3000 cm⁻¹ for -OH and 1680 cm⁻¹ for C=O).
Esterification of the Carboxylic Acid
The carboxylic acid at position 5 is esterified to a methyl ester using Fischer esterification.
Procedure :
1-Methyl-7-nitro-1H-indazole-5-carboxylic acid is refluxed with excess methanol (MeOH) and concentrated sulfuric acid (H₂SO₄) as a catalyst for 16 hours. The reaction mixture is neutralized with saturated sodium bicarbonate (NaHCO₃), extracted with ethyl acetate, and purified via column chromatography to yield 1-methyl-7-nitro-1H-indazole-5-carboxylic acid methyl ester (93% yield). The methyl ester is confirmed by ¹H-NMR (δ 3.90 ppm, singlet, 3H).
Reduction of the Nitro Group to Amine
The nitro group at position 7 is reduced to an amine, a prerequisite for hydroxylation.
Procedure :
1-Methyl-7-nitro-1H-indazole-5-carboxylic acid methyl ester is hydrogenated using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1–3 bar) in ethanol at room temperature for 4–6 hours. This catalytic reduction produces 7-amino-1-methyl-1H-indazole-5-carboxylic acid methyl ester in 78–85% yield. The amine intermediate is characterized by a triplet in ¹H-NMR (δ 6.68 ppm, J = 7.2 Hz).
Diazotization and Hydrolysis to Hydroxy Group
The amine at position 7 is converted to a hydroxy group via diazotization and hydrolysis.
Procedure :
The amine is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Subsequent hydrolysis in warm water (70–80°C) replaces the diazonium group with a hydroxy group, yielding 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester in 65–72% yield. The hydroxy group’s presence is confirmed by a broad singlet at δ 9.82 ppm in ¹H-NMR.
Alternative Routes and Comparative Analysis
Bromination-Carbonylation Strategy
An alternative route starts with 5-bromo-1-methyl-7-nitro-1H-indazole . Carbonylation using carbon monoxide (CO) and a palladium catalyst (e.g., Pd(OAc)₂) in methanol introduces the carboxylic acid methyl ester directly. This one-pot method avoids nitrile hydrolysis but requires stringent control of CO pressure and temperature.
Direct Hydroxylation via Radical Intermediates
Recent advances explore photoredox catalysis for direct C–H hydroxylation at position 7. However, this method faces challenges in regioselectivity and scalability.
Challenges and Optimization
-
Regioselectivity : Nitration and cyanation steps require precise control to avoid byproducts at positions 3 and 4.
-
Acid Sensitivity : The indazole core is prone to decomposition under strong acidic conditions during hydrolysis.
-
Yield Improvements : Microwave-assisted esterification reduces reaction time to 2 hours with comparable yields .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: Substitution reactions yield various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis and Reactions
Building Block for Synthesis
The compound serves as a crucial building block in synthesizing more complex indazole derivatives. It can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The ester group can be reduced to yield alcohols.
- Substitution : Electrophilic substitution reactions can occur on the aromatic ring.
These reactions are essential for developing new compounds with tailored properties for specific applications.
Biological Research Applications
Antiviral and Anticancer Properties
Research has indicated that 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester exhibits potential antiviral and anticancer activities. Studies have demonstrated its ability to interact with various biological targets, potentially inhibiting enzymes involved in cancer cell proliferation and viral replication. For instance, molecular docking studies have shown promising binding affinities to human neutrophil elastase, a target for pulmonary disease treatments .
Medicinal Applications
Therapeutic Agent Exploration
The compound is being explored as a potential therapeutic agent due to its biological activity. Its unique functional groups allow it to modulate the activity of specific receptors and enzymes, making it a candidate for drug development targeting various diseases. The compound's structure provides a basis for modifications that can enhance its efficacy and reduce side effects .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various indazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The study also explored modifications to the compound's structure to enhance potency and selectivity against cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit human neutrophil elastase. The study utilized molecular docking techniques to predict binding interactions, confirming that specific modifications could improve inhibitory activity. This research underscores the potential of this compound in developing therapeutic agents for respiratory diseases .
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Analysis
(a) Hydroxy vs. Methoxy Substitution
- This substitution may impact: Solubility: Higher aqueous solubility for the hydroxy derivative. Reactivity: The hydroxy group can participate in acid-base reactions or serve as a site for further derivatization (e.g., sulfation, glycosylation).
(b) Ester Group Variations
- Methyl ester (COOCH₃) : Lower molecular weight and higher metabolic stability compared to ethyl ester (COOCH₂CH₃) in . Ethyl esters generally exhibit increased lipophilicity, which may enhance membrane permeability.
(c) Core Heterocycle Differences
Research Implications
- Medicinal Chemistry : The hydroxy group’s hydrogen-bonding capability may enhance interactions with enzyme active sites, making the target compound a candidate for kinase inhibitors or anti-inflammatory agents.
- Comparative Studies : Methoxy derivatives () are often used as bioisosteres to improve metabolic stability, while ethyl esters () may optimize pharmacokinetics .
Biological Activity
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester (commonly referred to as 7-Hydroxy-ME) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 7-Hydroxy-ME, focusing on its antiviral, anticancer, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 7-Hydroxy-ME is characterized by a hydroxyl group and a methyl ester group attached to the indazole ring. This unique combination of functional groups contributes to its distinct biological properties.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 7-hydroxy-1-methylindazole-5-carboxylate |
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| CAS Number | 61700-61-6 |
Antiviral Activity
Research indicates that 7-Hydroxy-ME exhibits significant antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including enzyme inhibition and receptor modulation. A study highlighted its effectiveness against several viral strains, suggesting that it could serve as a potential therapeutic agent in antiviral drug development.
Anticancer Properties
The anticancer potential of 7-Hydroxy-ME has been evaluated in multiple studies. Notably, it has demonstrated the ability to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. In vitro assays revealed that 7-Hydroxy-ME effectively induced apoptosis in various cancer cell lines, including breast and colorectal cancers . The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for tumor growth.
Case Study:
In a recent study, researchers treated human breast cancer cells with varying concentrations of 7-Hydroxy-ME. The results showed a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation into its clinical applications .
Antimicrobial Activity
The antimicrobial efficacy of 7-Hydroxy-ME has also been documented. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of 7-Hydroxy-ME can be attributed to its ability to interact with various molecular targets within cells. For instance, it may bind to specific receptors or enzymes, leading to altered cellular responses. The compound's hydroxyl group enhances its interaction with biological macromolecules, potentially increasing its efficacy as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid methyl ester in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification or coupling reactions. For example, amino groups in intermediates (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) can react with acid anhydrides or chlorides to form ester derivatives . Boronic acid intermediates (e.g., 1H-Indazole-5-Boronic acid) may also serve as precursors for Suzuki-Miyaura cross-coupling reactions to introduce substituents . Purification often employs column chromatography, and yields are optimized by controlling reaction temperature and stoichiometry .
Q. What analytical techniques are commonly employed to characterize the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR and ¹H-NMR for functional group and structural confirmation .
- Mass Spectrometry : High-resolution MS to verify molecular weight .
- Chromatography : HPLC with C18 columns and gradient elution (e.g., methanol/water) to assess purity (>97%) .
- Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 102–103°C for structurally related esters) .
Q. What safety precautions should be taken when handling this compound during experimental procedures?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data in structural analysis?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated spectral data (e.g., IR, NMR) with experimental results. Adjust computational parameters (e.g., solvent effects in Gaussian simulations) to align with observed peaks .
- X-ray Diffraction (XRD) : Resolve ambiguities in bond lengths/angles by single-crystal XRD analysis .
- Kinetic Modeling : Use software like COMSOL to simulate reaction pathways and identify deviations (e.g., side reactions in esterification steps) .
Q. What methodological considerations are critical when evaluating cytotoxic effects using in vitro assays?
- Methodological Answer :
- Cell Line Selection : Use MCF-7 (breast cancer) cells for cytotoxicity screening, with normal fibroblasts (e.g., human dermal fibroblasts) as controls .
- MTT Assay Protocol : Incubate cells with the compound (e.g., 4.7 µM) for 48 hours, followed by formazan quantification via spectrophotometry at 570 nm .
- Dose-Response Analysis : Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .
Q. What optimization strategies enhance the yield of this compound during multi-step synthetic routes?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation and adjust reaction times .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions to improve efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .
- Purity Control : Implement recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for final purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
